molecular formula C11H12N2O B12832035 2-propyl-1H-benzo[d]imidazole-5-carbaldehyde

2-propyl-1H-benzo[d]imidazole-5-carbaldehyde

Cat. No.: B12832035
M. Wt: 188.23 g/mol
InChI Key: QKVRNJQCEZHHOU-UHFFFAOYSA-N
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Description

2-Propyl-1H-benzo[d]imidazole-5-carbaldehyde is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-propyl-1H-benzo[d]imidazole-5-carbaldehyde typically involves the cyclization of amido-nitriles. A novel protocol reported by Fang et al. describes the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions. This method is tolerant of various functional groups, including aryl and heteroaryl groups .

Industrial Production Methods: Industrial production of imidazole derivatives often involves the use of high-throughput synthesis techniques These methods are designed to maximize yield and purity while minimizing reaction time and cost

Chemical Reactions Analysis

Types of Reactions: 2-Propyl-1H-benzo[d]imidazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group on the imidazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

2-Propyl-1H-benzo[d]imidazole-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-propyl-1H-benzo[d]imidazole-5-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 1H-benzo[d]imidazole-2-carbaldehyde
  • 1H-benzo[d]imidazole-5-carbaldehyde
  • 2-methyl-1H-benzo[d]imidazole-5-carbaldehyde

Comparison: 2-Propyl-1H-benzo[d]imidazole-5-carbaldehyde is unique due to its propyl substituent at the 2-position, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for specific applications .

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

2-propyl-3H-benzimidazole-5-carbaldehyde

InChI

InChI=1S/C11H12N2O/c1-2-3-11-12-9-5-4-8(7-14)6-10(9)13-11/h4-7H,2-3H2,1H3,(H,12,13)

InChI Key

QKVRNJQCEZHHOU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(N1)C=C(C=C2)C=O

Origin of Product

United States

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